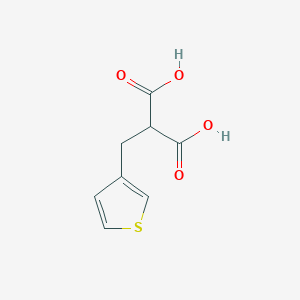
2-(Thiophen-3-ylmethyl)propanedioic acid
説明
Synthesis Analysis
The synthesis of 2-(Thiophen-3-ylmethyl)propanedioic acid derivatives can be achieved through various synthetic routes, including the reaction of propanedioic acid with cyclopenta[b]thiophenes in the presence of catalytic rhodium acetate, leading to the formation of S—C ylides and subsequent heterocycle formation (Machara & Svoboda, 2012). Additionally, the synthesis of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts from 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids has been documented, utilizing modern physical-chemical analysis methods for structural confirmation (Safonov, Panasenko, & Knysh, 2017).
Molecular Structure Analysis
The molecular structure of thiophene-based compounds has been extensively studied using various spectroscopic and crystallographic techniques. For instance, the structural analysis of poly(2-thiophen-3-yl-malonic acid), a polythiophene derivative, revealed its ionization-dependent molecular conformation and thermal stability, suggesting its potential for applications such as selective membranes for electrodialysis (Bertran et al., 2010).
Chemical Reactions and Properties
Chemical reactivity and properties of 2-(Thiophen-3-ylmethyl)propanedioic acid derivatives involve various chemoselective reactions. For example, the chemoselective thioacetalization with 2-(1,3-dithian-2-ylidene)-3-oxobutanoic acid as a 1,3-propanedithiol equivalent has been demonstrated to afford dithioacetals in high yields under specific conditions (Yu, Dong, Ouyang, & Liu, 2005).
Physical Properties Analysis
The physical properties, including crystallization behavior and thermal stability, of thiophene-based copolyesters derived from 2,5-thiophenedicarboxylic acid, have been investigated, revealing their potential as toughening agents for poly(butylene terephthalate) (Wang et al., 2019).
Chemical Properties Analysis
The chemical properties of thiophene-based compounds include their potential for synthesizing bio-based polymers. For instance, the synthesis and properties investigation of thiophene-aromatic polyesters as alternatives for furandicarboxylic acid-based ones highlighted their advantageous thermal properties and potential for packaging applications (Wang et al., 2020).
科学的研究の応用
Synthesis and Reactivity
2-(Thiophen-3-ylmethyl)propanedioic acid has been studied in the context of its synthesis and reactivity. For instance, its involvement in the formation of S-C ylides and subsequent rearrangement to form heterocycles like thialene was explored, albeit with low yields, highlighting its potential in organic synthesis processes (Machara & Svoboda, 2012).
Chemical Properties and Synthesis
The chemical properties and synthesis process of 2-(Thiophen-3-ylmethyl)propanedioic acid derivatives have been a topic of interest. Research shows how these derivatives can be synthesized and their structural characteristics, which is crucial for the development of new compounds with potential applications in various fields (Safonov, Panasenko, & Knysh, 2017).
Polymerization and Material Properties
Investigations into the polymerization of 2-(Thiophen-3-ylmethyl)propanedioic acid derivatives have provided insights into their structural and thermal characteristics. For example, studies on the growth of polymer through different positions and the influence of ester linkages on polymerization contribute to understanding the material properties of these compounds (Aslan, Toppare, & Hacaloglu, 2005).
Electropolymerization and Electrochemical Applications
Electropolymerization of 2-(Thiophen-3-ylmethyl)propanedioic acid derivatives has been explored, revealing their potential in electrochemical applications. Studies demonstrate how these compounds can be used to create modified electrodes and thin films, opening avenues for their use in various technological applications (Oyarce et al., 2017).
Corrosion Inhibition
The use of thiophene derivatives in corrosion inhibition, particularly for mild steel in acidic environments, has been studied. This research is significant for industrial applications, where corrosion prevention is critical (Daoud et al., 2014).
Antibacterial Properties
Research into the antibacterial properties of 2-(Thiophen-3-ylmethyl)propanedioic acid derivatives has shown promise, with some compounds exhibiting activity against various bacterial species. This suggests potential pharmaceutical applications for these compounds (Pitucha et al., 2010).
Safety And Hazards
Specific safety and hazards information for 2-(Thiophen-3-ylmethyl)propanedioic acid was not found in the search results. However, it’s important to note that this compound is intended for research use only and not for human or veterinary use2.
将来の方向性
While specific future directions for 2-(Thiophen-3-ylmethyl)propanedioic acid were not found in the search results, the compound’s unique structure allows for diverse applications, ranging from organic synthesis to the development of pharmaceuticals and materials with enhanced properties1. This suggests that future research could explore these potential applications further.
Please note that this information is based on available resources and may not be fully comprehensive. Always refer to appropriate safety data sheets and consult with experts for handling and usage guidelines.
特性
IUPAC Name |
2-(thiophen-3-ylmethyl)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c9-7(10)6(8(11)12)3-5-1-2-13-4-5/h1-2,4,6H,3H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVUCMGPQDQSTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296453 | |
| Record name | 2-(thiophen-3-ylmethyl)propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-3-ylmethyl)propanedioic acid | |
CAS RN |
26415-26-9 | |
| Record name | NSC109416 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(thiophen-3-ylmethyl)propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(thiophen-3-ylmethyl)propanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B1266893.png)

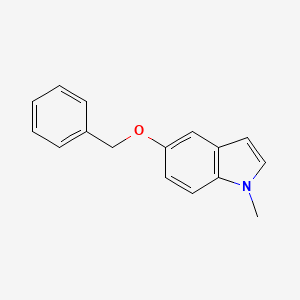
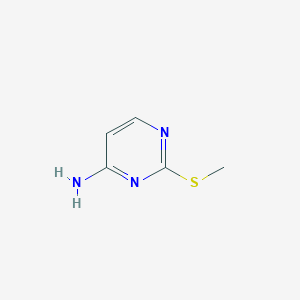
![2-[5-(Benzyloxy)-1h-indol-3-yl]-n,n-dimethyl-2-oxoacetamide](/img/structure/B1266899.png)
![(8R,9S,13S,14S,17S)-3-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1266900.png)

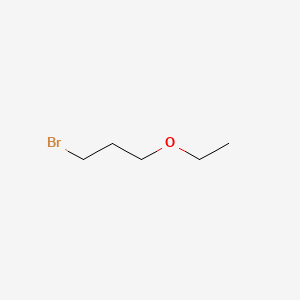
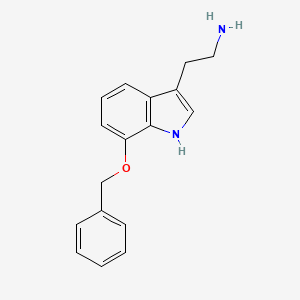
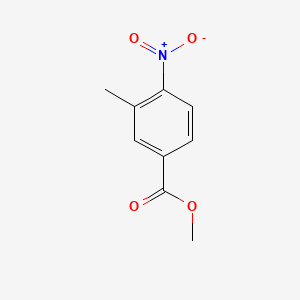
![Methyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1266911.png)